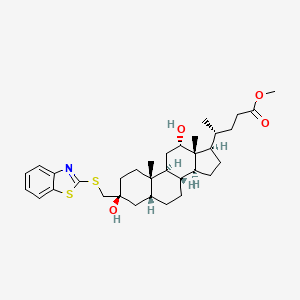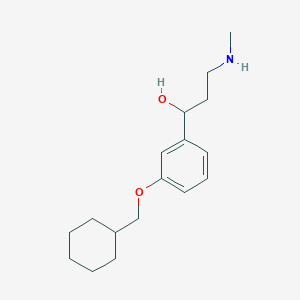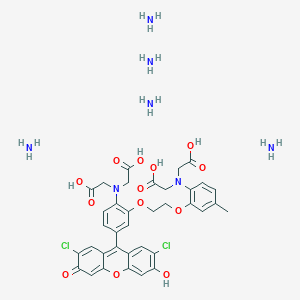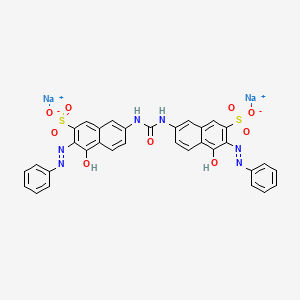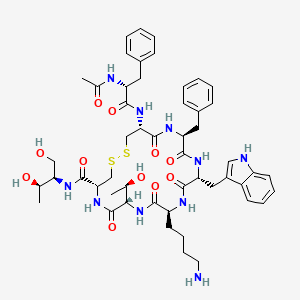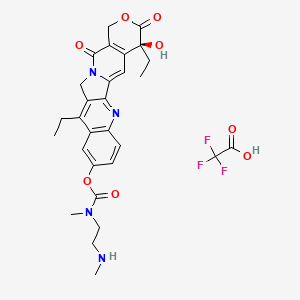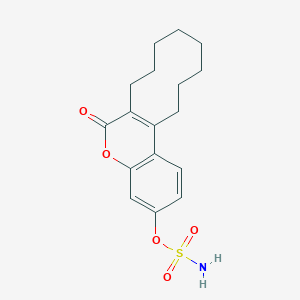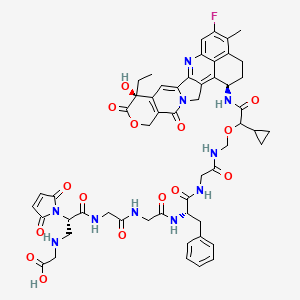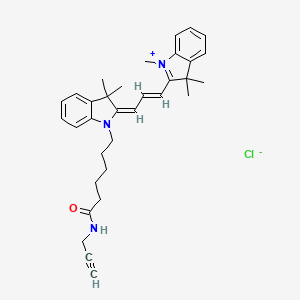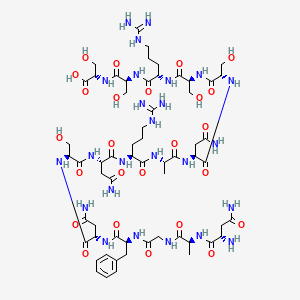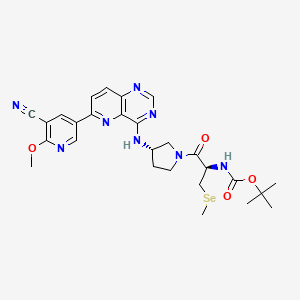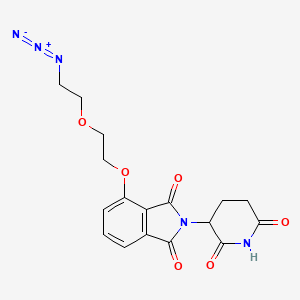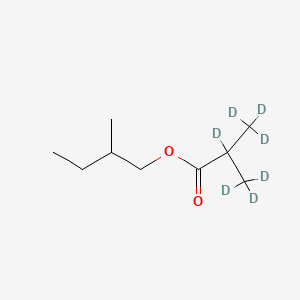
2-Methylbutyl isobutyrate-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutyl isobutyrate-d7 is a deuterated compound, specifically labeled with deuterium, a stable isotope of hydrogen. This compound is used primarily in scientific research as a tracer for quantitation during the drug development process. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbutyl isobutyrate-d7 is synthesized by incorporating deuterium into the molecular structure of 4-Mercapto-4-methyl-2-pentanone. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully monitored to ensure the purity and consistency of the final product. The compound is typically stored and transported at room temperature, with specific storage conditions outlined in the Certificate of Analysis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutyl isobutyrate-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Methylbutyl isobutyrate-d7 is widely used in scientific research, including:
Chemistry: As a tracer for quantitation in drug development and other chemical studies.
Biology: Used in metabolic studies to understand the pharmacokinetics of drugs.
Medicine: Helps in the development of new pharmaceuticals by providing insights into drug metabolism.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methylbutyl isobutyrate-d7 involves its incorporation into drug molecules as a deuterated tracer. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the drugs, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific drug and its intended use .
Vergleich Mit ähnlichen Verbindungen
2-Methylbutyl isobutyrate-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- D-Valine-d8
- cis-4-Hepten-1-ol-d2
- Perphenazine-d8 dihydrochloride
- Ammonium-15N,d4 chloride
- N-Desethyl amodiaquine-d5
These compounds also incorporate stable isotopes and are used in various research applications, but this compound is particularly noted for its role in drug development studies.
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
165.28 g/mol |
IUPAC-Name |
2-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3/i2D3,3D3,7D |
InChI-Schlüssel |
DUAXUBMIVRZGCO-JUDUDPTMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OCC(C)CC)C([2H])([2H])[2H] |
Kanonische SMILES |
CCC(C)COC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
